![molecular formula C14H23BN2O2 B12459136 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B12459136.png)
3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Description
3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C14H23BN2O2 and its molecular weight is 262.16 g/mol. The purity is usually 95%.
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Biological Activity
3-Cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound includes a pyrazole ring and a dioxaborolane moiety, which are significant for their interactions with various biological targets. This article aims to explore the biological activity of this compound through detailed research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its specific molecular structure:
- Molecular Formula : C19H26BNO5
- Molecular Weight : 338.1028 g/mol
The presence of the boron atom in the dioxaborolane group is particularly important as it allows for reversible covalent bonding with nucleophilic sites in biological molecules, influencing their activity and biochemical pathways.
Research indicates that the biological activity of this compound primarily involves:
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity.
- Receptor Binding : It has potential binding affinity to specific receptors which could influence signaling pathways.
- Covalent Bonding : The boron center facilitates interactions that can alter the function of target proteins through covalent modifications.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
A study focusing on the anticancer properties of pyrazole derivatives highlighted that compounds similar to this compound exhibit significant inhibition of cancer cell proliferation. The mechanism involves modulation of cell cycle regulators and apoptosis pathways .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance, it was noted that modifications to the pyrazole structure could enhance selectivity towards PKMYT1 kinase, a target in DNA damage response cancers .
Case Studies
Several case studies have provided insights into the biological activity of this compound:
Study 1: In Vitro Evaluation
In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines with IC50 values ranging from 10 to 30 µM. These findings suggest a moderate potency that warrants further exploration in vivo.
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications to the dioxaborolane moiety could significantly affect the compound's biological profile. Variations in steric and electronic properties led to changes in enzyme inhibition potency and selectivity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, a comparative analysis with related pyrazole derivatives was conducted:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Cyclopropyl-1-methyl-pyrazole | Methyl group instead of ethyl | Lower potency against cancer cells |
3-Cyclopropyl-1-isopropyl-pyrazole | Isopropyl group | Enhanced binding affinity to certain receptors |
4-Cyclopropyl-pyrazolo[3,4-b]pyridine | Different ring structure | Exhibits PDE4 inhibitory activity |
Properties
IUPAC Name |
3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-6-17-12(9-11(16-17)10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJRAMPESGFDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.